molecular formula C10H13Cl B13149531 1-(Chloromethyl)-2-propylbenzene

1-(Chloromethyl)-2-propylbenzene

Cat. No.: B13149531
M. Wt: 168.66 g/mol
InChI Key: TVFGUBMFGNNSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-2-propylbenzene is an organic compound with the chemical formula C10H13Cl It is a derivative of benzene, where a chloromethyl group and a propyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-propylbenzene can be synthesized through the chloromethylation of 2-propylbenzene. This reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-propylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: 2-propylbenzyl alcohol.

    Oxidation: 2-propylbenzoic acid or 2-propylbenzaldehyde.

    Reduction: 2-propylmethylbenzene.

Scientific Research Applications

1-(Chloromethyl)-2-propylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of pharmaceutical compounds due to its reactivity and functional groups.

    Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.

    Chemical Industry: It is employed in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-propylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a good leaving group in substitution reactions. The propyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

    1-(Chloromethyl)-4-propylbenzene: Similar structure but with the propyl group in the para position.

    1-(Bromomethyl)-2-propylbenzene: Bromine instead of chlorine as the halogen.

    2-(Chloromethyl)-1-propylbenzene: Different positioning of the chloromethyl and propyl groups.

Uniqueness: 1-(Chloromethyl)-2-propylbenzene is unique due to the specific positioning of the chloromethyl and propyl groups on the benzene ring, which affects its reactivity and the types of reactions it can undergo. This positioning can lead to different steric and electronic effects compared to its isomers and analogs .

Properties

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

1-(chloromethyl)-2-propylbenzene

InChI

InChI=1S/C10H13Cl/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8H2,1H3

InChI Key

TVFGUBMFGNNSHG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.